molecular formula C12H11F3N2O3 B15063123 Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate

Cat. No.: B15063123
M. Wt: 288.22 g/mol
InChI Key: PBWSGAATERDIGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Biological Activity

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H11F3N2O3
  • Molecular Weight : 288.22 g/mol
  • CAS Number : 1219130-35-4
  • Density : 1.39 g/cm³ (predicted)
  • pKa : -2.13 (predicted) .

Synthesis and Derivatives

The synthesis of this compound follows established methods for creating pyrazolo[1,5-A]pyridine derivatives. These compounds are typically synthesized through the reaction of appropriate pyrazole precursors with various electrophiles under controlled conditions. Recent advances have focused on optimizing yields and enhancing the structural diversity of these compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

  • HeLa Cells : The compound demonstrated significant cytotoxicity against HeLa cells, with IC50 values suggesting potent activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation, particularly those mediated by protein kinases .

Enzymatic Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes:

  • Calcium/Calmodulin-dependent Protein Kinase (CaMK) : The compound exhibited selective inhibition of CaMK activity, which is crucial in various cellular processes including muscle contraction and neurotransmitter release .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on various pyrazolo[1,5-A]pyridine derivatives indicated that Ethyl 7-methoxy-2-(trifluoromethyl) exhibited significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to control groups .
  • Enzymatic Activity Assessment :
    • In vitro assays showed that Ethyl 7-methoxy-2-(trifluoromethyl) inhibited CaMK with an IC50 value lower than that of standard inhibitors used in clinical settings. This suggests potential for therapeutic applications targeting diseases associated with dysregulated CaMK activity .

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate

InChI

InChI=1S/C12H11F3N2O3/c1-3-20-11(18)7-4-5-10(19-2)17-8(7)6-9(16-17)12(13,14)15/h4-6H,3H2,1-2H3

InChI Key

PBWSGAATERDIGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N2C1=CC(=N2)C(F)(F)F)OC

Origin of Product

United States

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